Manganese diperchlorate
Description
Manganese(II) diperchlorate, commonly encountered as the hexahydrate (Mn(ClO₄)₂·6H₂O), is a coordination compound with significant applications in synthetic and catalytic chemistry. Its molecular weight is 361.92 g/mol, and it appears as pink to violet crystals . The anhydrous form (CAS 13770-16-6) and hexahydrate (CAS 15364-94-0) are both strong oxidizing agents, classified under UN 1481 for transport safety .
Properties
CAS No. |
13770-16-6 |
|---|---|
Molecular Formula |
Cl2MnO8 |
Molecular Weight |
253.84 g/mol |
IUPAC Name |
manganese(2+);diperchlorate |
InChI |
InChI=1S/2ClHO4.Mn/c2*2-1(3,4)5;/h2*(H,2,3,4,5);/q;;+2/p-2 |
InChI Key |
QVRFMRZEAVHYMX-UHFFFAOYSA-L |
SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Mn+2] |
Canonical SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Mn+2] |
Other CAS No. |
13770-16-6 |
Origin of Product |
United States |
Scientific Research Applications
Chemistry
Manganese diperchlorate is extensively utilized as an oxidizing agent in various chemical syntheses:
- Oxidation Reactions : It is employed in the oxidation of alcohols and other functional groups, enhancing the formation of desired products.
- Catalysis : Manganese(II) perchlorate acts as a catalyst in reactions such as the allylic oxidation of α-ionone and β-ionone, leading to valuable products like megastigmadien-diones used in flavoring .
| Application Type | Specific Use Case | Description |
|---|---|---|
| Oxidizing Agent | Alcohol oxidation | Facilitates conversion of alcohols to ketones. |
| Catalysis | Allylic oxidation | Catalyzes reactions for flavor compound synthesis. |
| Complex Formation | Synthesis of manganese complexes | Used in creating complexes for magnetic property studies. |
Biology
Research indicates that this compound may play a role in biological oxidation processes:
- Biological Oxidation : Investigations are ongoing into its potential as a catalyst in biological systems, particularly concerning electron transfer mechanisms that are crucial for metabolic processes.
Medicine
In the pharmaceutical industry, this compound is explored for its oxidative properties:
- Drug Synthesis : Its ability to facilitate oxidation reactions makes it a candidate for synthesizing complex pharmaceutical compounds .
Industrial Applications
This compound finds utility in various industrial processes:
- Etching and Electropolishing : It is used in the electronics industry for etching liquid crystal displays and other critical components due to its strong oxidizing properties.
- Ore Extraction : The compound aids in the dissolution of certain materials during ore extraction processes, enhancing recovery rates .
Case Study 1: Synthesis of Manganese Complexes
Researchers synthesized a manganese complex using manganese(II) perchlorate hexahydrate as a precursor. The resulting complex exhibited unique magnetic properties characterized by single crystal X-ray diffraction analysis, which revealed a zigzag chain structure with bridging ligands. This study highlighted the compound's role in advancing materials science through its magnetic properties.
Case Study 2: Greener Chemical Synthesis
A study demonstrated the use of manganese perchlorate as a catalyst for synthesizing tetrahydrobenzo[a]xanthen-11-one derivatives under ultrasonication conditions. The method resulted in high yields with shorter reaction times and milder conditions, showcasing the compound's efficiency and environmental benefits in organic synthesis .
Chemical Reactions Analysis
Production of Anhydrous Manganese(II) Perchlorate
The anhydrous form is synthesized via a two-step reaction involving manganese(II) nitrate and dichlorine hexoxide at low temperatures:
-
Initial Reaction (5°C):
-
Thermal Decomposition (105°C under vacuum):
The final product is isolated as a hygroscopic white solid .
Production of Hexahydrate
The hydrated form (Mn(ClO₄)₂·6H₂O) is prepared by reacting manganese metal or manganese(II) carbonate with perchloric acid:
\text{Mn}+2\\text{HClO}_4\rightarrow \text{Mn ClO}_4\text{ }_2+\text{H}_2\(\text{gas})
Evaporation of the solution yields rose-colored hexahydrate crystals .
Thermal Decomposition
The hexahydrate undergoes oxidation rather than dehydration when heated above 150°C:
\text{Mn ClO}_4\text{ }_2·6\text{H}_2\text{O}\xrightarrow{\Delta >150°C}\text{MnO}_2+2\\text{HClO}_4+5\\text{H}_2\text{O}+\text{O}_2\(\text{gas})
This reaction highlights its dual role as both a dehydrating agent and oxidizer .
Structural and Spectroscopic Insights
-
Anhydrous Form: Isostructural with cobalt(II) perchlorate, featuring a distorted octahedral geometry confirmed by IR/Raman spectroscopy .
-
Hexahydrate: Contains discrete [Mn(H₂O)₆]²⁺ octahedrons with lattice constants a = 7.85 Å, b = 13.60 Å, c = 5.30 Å. Phase transitions occur below -50°C .
Comparative Reactivity Table
| Property | Anhydrous Mn(ClO₄)₂ | Hexahydrate Mn(ClO₄)₂·6H₂O |
|---|---|---|
| Oxidizing Strength | Extreme | Moderate |
| Thermal Stability | Decomposes >250°C | Oxidizes at 150°C |
| Hygroscopicity | High | Very High |
| Common Use | Oxidizer in synthesis | Precursor for hydrates |
Comparison with Similar Compounds
Magnesium Perchlorate (Mg(ClO₄)₂)
| Property | Manganese Diperchlorate Hexahydrate | Magnesium Perchlorate (Anhydrous) |
|---|---|---|
| Formula | Mn(ClO₄)₂·6H₂O | Mg(ClO₄)₂ |
| Molecular Weight | 361.92 g/mol | 223.21 g/mol |
| Appearance | Pink to violet crystals | White crystalline solid |
| CAS Number | 15364-94-0 | 10034-81-8 |
| Primary Use | Coordination complexes, catalysis | Desiccant, gas drying agent |
| Oxidizing Strength | Strong | Moderate |
| Hygroscopicity | Moderate | Extremely high |
| Safety Hazards | H272 (oxidizer), H315-H319 | H272, H315-H319 |
Key Differences :
Nickel Diperchlorate Complexes
The dinuclear complex Ni₂(en)₄Cl₂₂ (en = ethane-1,2-diamine) exhibits ferromagnetic coupling (J = 17.8 cm⁻¹), contrasting with manganese’s low-spin d⁵ behavior. The Ni-Cl-Ni bridging angle (≈90°) facilitates stronger exchange interactions compared to Mn²⁺’s square-pyramidal geometry .
Manganese Chloride Monohydrate (MnCl₂·H₂O)
| Property | Mn(ClO₄)₂·6H₂O | MnCl₂·H₂O |
|---|---|---|
| Anion | Perchlorate (ClO₄⁻) | Chloride (Cl⁻) |
| Oxidizing Capacity | High | Low |
| Solubility in H₂O | Highly soluble | 723 g/L (20°C) |
| Applications | Catalysis, coordination chemistry | Electroplating, precursor synthesis |
Key Insight : Chloride’s weaker oxidizing power limits its use in redox reactions, but it is preferred in industrial electroplating due to cost and stability .
Preparation Methods
Reaction of Manganese Chloride Porphyrins with Silver Perchlorate
A seminal approach involves the use of manganese chloride porphyrins as precursors. In a study by, tetraarylporphyrin manganese chloride complexes, such as and , were reacted with excess silver perchlorate () in anhydrous solvents. The reaction proceeds via anion exchange, where chloride ions are replaced by perchlorate ions:
Key reaction parameters include:
-
Solvent : Dichloromethane or tetrahydrofuran (THF) under inert atmosphere.
-
Temperature : Room temperature (25°C).
-
Stoichiometry : Excess (2.5–3.0 equivalents) ensures complete displacement of chloride.
The product, , is isolated via filtration to remove precipitates, followed by solvent evaporation. Characterization by UV-Vis spectroscopy revealed a Soret band at 472 nm, consistent with manganese(III) porphyrin perchlorate complexes.
Synthesis of Manganese(II) Perchlorate Hexahydrate
Industrial-scale production of typically employs metathesis between manganese(II) salts and alkali perchlorates. For example, reacting manganese(II) chloride () with sodium perchlorate () in aqueous medium:
Purification Steps :
Table 1: Physical Properties of
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 361.93 g/mol | |
| Melting Point | 165°C | |
| Solubility in Water | Highly soluble | |
| Appearance | Pink crystalline solid |
Direct Reaction of Manganese Oxide with Perchloric Acid
Although less commonly reported due to safety concerns, manganese(II) oxide () can react with concentrated perchloric acid () to yield this compound:
Challenges :
-
Exothermicity : The reaction releases significant heat, necessitating controlled addition of .
-
Purity : Commercial often contains iron impurities, requiring post-synthesis filtration.
Industrial Production and Quality Control
Commercial producers like American Elements synthesize via large-scale metathesis, adhering to stringent purity standards.
Table 2: Industrial Specifications
| Parameter | Specification |
|---|---|
| Purity | ≥99.9% |
| Heavy Metals (Pb) | ≤0.001% |
| Chloride (Cl⁻) | ≤0.01% |
| Water Content | ≤8% |
Applications in Organic Synthesis
This compound serves as a catalyst in multicomponent reactions. For instance, it facilitates the synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[α]xanthen-11-ones under ultrasonic irradiation:
Conditions :
Q & A
Q. What are the established methodologies for synthesizing manganese(II) diperchlorate complexes with nitrogen-donor ligands?
- Methodological Answer : Synthesis typically involves reacting manganese(II) salts (e.g., MnCl₂) with perchloric acid (HClO₄) in the presence of nitrogen-containing ligands like 1,10-phenanthroline or ethylenediamine. For example, [bis(1,10-phenanthroline) (ethylenediamine) copper(II)] diperchlorate synthesis involves stoichiometric ligand addition under controlled pH, followed by crystallization . Single-crystal X-ray diffraction (SCXRD) is critical for confirming structural parameters, as seen in analogous cobalt(II) complexes .
Q. How can researchers characterize the crystal structure of manganese diperchlorate complexes?
- Methodological Answer : SCXRD is the gold standard, providing atomic coordinates, bond lengths, and displacement parameters (e.g., Table 1 and 3 in and ). Pair with spectroscopic techniques like IR to confirm ligand coordination and UV-Vis for electronic transitions. Thermogravimetric analysis (TGA) further validates hydration states .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Due to perchlorate’s oxidative and explosive risks, use fume hoods, anti-static equipment, and flame-resistant PPE. Monitor airborne particulates via HPLC/ESI-MS to ensure workplace safety . Reference toxicity guidelines from ATSDR and OSHA for exposure limits and medical testing (e.g., kidney function, methemoglobin levels) .
Advanced Research Questions
Q. What factors influence the thermal decomposition kinetics of this compound complexes?
- Methodological Answer : Decomposition pathways depend on ligand stability and perchlorate redox activity. Use TGA-DSC to identify endo/exothermic events and isoconversional methods (e.g., Flynn-Wall-Ozawa) to calculate activation energy. For phenylenediammonium diperchlorate salts, surface redox reactions precede explosive decomposition . Compare with hydrazine diperchlorate instability studies for mechanistic insights .
Q. How can computational modeling (e.g., DFT) resolve electronic structure ambiguities in this compound complexes?
- Methodological Answer : Density Functional Theory (DFT) calculations predict molecular orbitals, spin states, and ligand field effects. Validate against SCXRD bond lengths and magnetic susceptibility data. For example, cobalt(II)-phenanthroline complexes use B3LYP functionals to correlate experimental and theoretical geometries .
Q. How should researchers address contradictions in reported decomposition temperatures for this compound salts?
- Methodological Answer : Cross-validate results using multiple techniques: TGA-DSC for thermal events, mass spectrometry for gaseous byproducts, and XRD to track phase changes. Inconsistent data may arise from impurities or varying hydration states, as observed in phenylenediammonium salt studies .
Q. What are the emerging applications of this compound complexes in catalysis or bioinorganic chemistry?
- Methodological Answer : Explore redox catalysis (e.g., water oxidation) by tuning ligand environments. For antimicrobial activity, assess minimum inhibitory concentrations (MICs) against bacterial strains, as demonstrated in copper(II)-phenanthroline diperchlorate complexes . Pair with DNA interaction studies (e.g., fluorescence quenching) to evaluate bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
